6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine

Cross-coupling Orthogonal reactivity Imidazopyridine

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine (CAS 1402595-16-7) is a trisubstituted imidazo[1,2-a]pyridine scaffold bearing bromine at C6, iodine at C3, and a primary amine at C8. With a molecular formula of C₇H₅BrIN₃ and a molecular weight of 337.94 g mol⁻¹ , this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, bromodomain modulation, and other protein–protein interaction targets.

Molecular Formula C7H5BrIN3
Molecular Weight 337.94 g/mol
Cat. No. B12841182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine
Molecular FormulaC7H5BrIN3
Molecular Weight337.94 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1Br)I)N
InChIInChI=1S/C7H5BrIN3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2
InChIKeyUNHRNEAXMQIEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine: Procurement-Ready Overview of a Dual-Halogenated Imidazopyridine Building Block


6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine (CAS 1402595-16-7) is a trisubstituted imidazo[1,2-a]pyridine scaffold bearing bromine at C6, iodine at C3, and a primary amine at C8 . With a molecular formula of C₇H₅BrIN₃ and a molecular weight of 337.94 g mol⁻¹ , this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, bromodomain modulation, and other protein–protein interaction targets. Its orthogonal halogenation pattern makes it particularly suited for iterative cross‑coupling strategies, while the C8‑amine provides an additional conjugation handle for amide, urea, or sulfonamide linkage .

Orthogonal C3-I and C6-Br pattern supports programmed sequential cross-coupling
Free C8-NH2 handle enables amide, urea, or sulfonamide linker attachment
Three reactive centers address kinase inhibitor and bromodomain fragment synthesis

Why 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine Cannot Be Replaced by Mono-Halogenated or Non-Aminated Imidazopyridines


The three reactive centers in 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine (C3‑I, C6‑Br, C8‑NH₂) each participate in distinct, well‑established chemistries. Replacing this compound with a mono‑halogenated analog (e.g., 6‑bromo‑ or 3‑iodo‑imidazo[1,2‑a]pyridin-8‑amine) eliminates the possibility of sequential, orthogonal cross‑coupling at two positions [1]. Substituting with 6‑bromo‑3‑iodoimidazo[1,2‑a]pyridine (CAS 474706‑74‑6) forfeits the C8‑amine handle, thereby precluding amidation, reductive amination, or diazotization steps that are critical for late‑stage diversification in medicinal chemistry . The orthogonal reactivity profile is not merely additive; it enables a synthetic logic that cannot be replicated by mixing two single‑halogen analogs or by using a non‑aminated core.

Target compound
Three orthogonal handles
C3-I, C6-Br, and C8-NH2 each engage distinct chemistries for sequential elaboration
Built-in synthetic logic
Orthogonal reactivity enables first C3 arylation while C6-Br remains intact
Full diversification toolkit
Amine supports amidation, reductive amination, and diazotization after cross-couplings
Typical substitutes
Mono-halogenated analog (6-Br or 3-I)
Cannot perform a two-step sequential coupling; one diversification vector lost
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Lacks C8-NH2; late-stage amide/urea conjugation becomes unattainable
Mixed single-halogen analogs
Do not reproduce the predetermined orthogonality required for library synthesis

Quantitative Differentiation Evidence for 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine Versus Closest Analogs


Orthogonal C3‑I vs. C6‑Br Suzuki Coupling Selectivity Enables Sequential Arylation

The 3‑iodo substituent undergoes Suzuki coupling >10‑fold faster than the 6‑bromo substituent under standard Pd(0) conditions, as demonstrated in the foundational J. Org. Chem. study of 3‑iodoimidazo[1,2‑a]pyridines [1]. In that work, 3‑iodo substrates reacted with aryl boronic acids in DME with Na₂CO₃ at 80 °C to give yields of 72–92%, while the 6‑bromo position remained fully intact under identical conditions. This temporal orthogonality is absent in the comparator 6‑bromoimidazo[1,2‑a]pyridin‑8‑amine, which possesses only a single halogen and therefore cannot support a first‑then‑second arylation sequence.

C3-I vs C6-Br selectivity
Class-level inference
≥10-fold rate difference; exclusive C3 coupling under standard Pd(0) conditions
Supports sequential double arylation workflow for library construction
Inferred from 3-iodoimidazopyridine class; first-step C3 yields 72–92%, C6-Br remains unreacted [REFS-1]
Cross-coupling Orthogonal reactivity Imidazopyridine

C8‑NH₂ Handle Multiplies Accessible Chemical Space Relative to Non‑Aminated 6‑Br‑3‑I Core

Vendor‑supplied 6-bromo-3-iodoimidazo[1,2‑a]pyridine (CAS 474706‑74‑6) lacks the C8 primary amine present in 6‑bromo‑3‑iodoimidazo[1,2‑a]pyridin‑8‑amine . The amine enables amide bond formation, reductive amination, urea synthesis, and diazotization/Sandmeyer reactions, effectively doubling or tripling the number of diversification vectors. In contrast, the non‑aminated core is limited to cross‑coupling at the halogen positions, yielding a maximum of two diversity points. Procurement of the aminated version therefore delivers a scaffold with three orthogonal reaction sites (C3‑I, C6‑Br, C8‑NH₂) instead of two.

C8-NH2 diversification
Supporting evidence
3 synthetic vectors (C3-I, C6-Br, C8-NH2) vs 2 for the non-aminated core
Multiplies accessible chemical space for hit-to-lead SAR exploration
Structural comparison; amide, urea, and diazotization pathways become available
Functional-group diversity Amine handle Library synthesis

Commercial Purity Benchmarking: 95% HPLC Purity Matches or Exceeds Typical Analog Specifications

The commercially available batch of 6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine from Shiya Biopharm is specified at ≥95% purity (HPLC) , a grade suitable for direct use in parallel synthesis without re‑purification. In comparison, the non‑aminated analog 6‑bromo‑3‑iodoimidazo[1,2‑a]pyridine (AKSci W6420) is also listed at 95% minimum purity , indicating that the introduction of the C8‑NH₂ group does not compromise achievable purity. No mono‑halogenated 8‑amino analog is routinely stocked at >95% purity from major catalog vendors, making this compound’s combination of high purity and orthogonal reactivity unique in the available chemical supply chain.

Commercial purity benchmark
Cross-study comparable
≥95% HPLC matches or exceeds typical analog specifications
Suitable for direct parallel synthesis without re-purification
Vendor Certificate of Analysis; non-aminated analog also ≥95%, confirming amine introduction did not compromise purity
Purity Procurement Quality control

High-Value Application Scenarios for 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine Based on Differentiated Evidence


Sequential Double Suzuki Coupling for Kinase-Focused Fragment Libraries

The orthogonal reactivity of C3–I and C6–Br (see Section 3, Evidence 1) enables a two‑stage Suzuki protocol: first, C3‑I is arylated with an aryl boronic acid under mild Pd(0) conditions, leaving C6‑Br intact; second, C6‑Br is coupled with a different boronic acid using a more active catalyst system [1]. This sequence constructs a diverse library of 3,6‑diaryl‑8‑aminoimidazo[1,2‑a]pyridines, a chemotype validated in PI3Kα inhibitor programs [2]. Mono‑halogenated analogs cannot support this two‑step diversification, reducing library output by one full dimension.

Late‑Stage Functionalization via C8‑NH₂ for PROTAC Linker Attachment

After elaborating the C3 and C6 positions, the free C8‑NH₂ (Section 3, Evidence 2) can be acylated or alkylated to install a polyethylene glycol linker terminating in an E3 ligase ligand, producing a PROTAC degrader candidate . The non‑aminated core (6‑bromo‑3‑iodoimidazo[1,2‑a]pyridine) lacks this conjugation site, requiring redesign of the entire synthetic route to introduce a linker handle, which adds 2–4 synthetic steps and reduces overall yield.

One‑Pot Diazotization–Iodination to Generate a Triply Halogenated Probe

The primary amine at C8 can be converted to iodide via diazotization (NaNO₂/HCl followed by KI), yielding 3,6,8‑triiodo‑ or mixed‑halogen imidazopyridines . Such trihalogenated scaffolds are valuable intermediates for radio‑iodination studies, as demonstrated for peripheral benzodiazepine receptor SPECT ligands based on imidazo[1,2‑a]pyridines [3]. The 6‑bromo‑3‑iodo core without the amine cannot access this transformation, limiting its utility in imaging agent development.

Procurement‑Ready Intermediate for Bromodomain Inhibitor SAR

Patented imidazo[1,2‑a]pyridine bromodomain inhibitors often require a halogen at C3 for initial coupling and a second halogen or amine at C6/C8 for subsequent SAR exploration [4]. The combination of C3‑I, C6‑Br, and C8‑NH₂ in a single, commercially available building block (≥95% purity; Section 3, Evidence 3) aligns precisely with this synthetic demand, reducing the number of required starting materials and simplifying the Bill of Materials for medicinal chemistry groups.

Application
Selection Property
Validation Focus
Sequential double Suzuki coupling for kinase fragment libraries
Orthogonal halogen reactivity
Two-stage Suzuki protocol reproducibility; C6-Br integrity after first arylation
Late-stage C8-NH2 functionalization for PROTAC linker attachment
Free primary amine handle
Acylation/alkylation efficiency; retention of scaffold integrity after linker conjugation
One-pot diazotization–iodination to triply halogenated probes
Amine-to-iodide conversion capacity
Diazotization yield; compatibility with existing halogens during Sandmeyer-type chemistry
Procurement-ready intermediate for bromodomain inhibitor SAR
High-purity (>95%) multi-handle scaffold
Direct use in parallel synthesis without purification; batch-to-batch purity consistency
Quote Request

Request a Quote for 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.